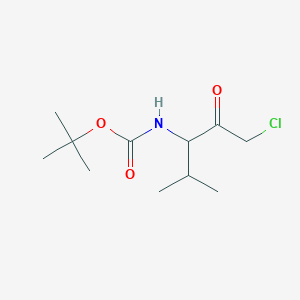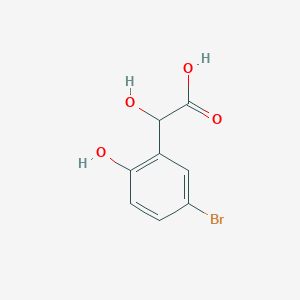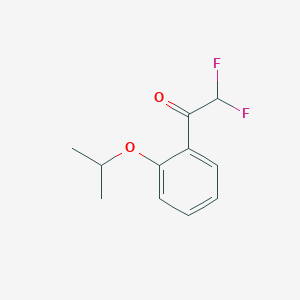![molecular formula C10H16F2N4O2 B13604899 tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and properties. This compound features a tert-butyl group, a difluoromethyl group, and a 1,2,3-triazole ring, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the 1,2,3-triazole ring play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butylN-{[5-(difluoromethyl)-1-(piperidin-4-yl)-1H-pyrazol-4-yl]methyl}carbamate
- tert-butylN-{[5-(difluoromethyl)-3-pyridyl]methyl}carbamate
- tert-butylN-{[5-(difluoromethyl)-3-piperidyl]methyl}carbamate
Uniqueness
tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate is unique due to its combination of a difluoromethyl group and a 1,2,3-triazole ring This structure imparts specific chemical and biological properties that differentiate it from similar compounds
Propriétés
Formule moléculaire |
C10H16F2N4O2 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
tert-butyl N-[[5-(difluoromethyl)-1-methyltriazol-4-yl]methyl]carbamate |
InChI |
InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)13-5-6-7(8(11)12)16(4)15-14-6/h8H,5H2,1-4H3,(H,13,17) |
Clé InChI |
HVRSPBDOUUCUDN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(N(N=N1)C)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



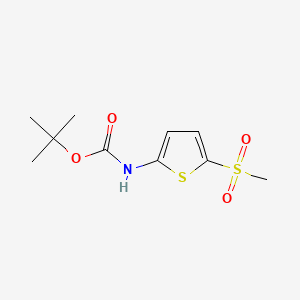
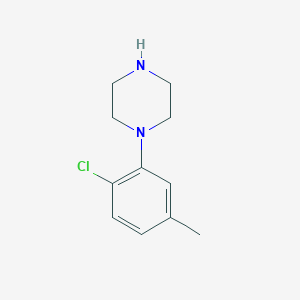
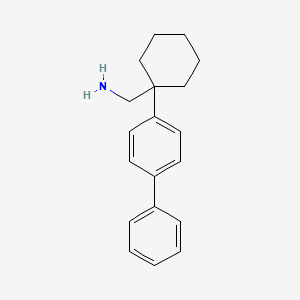

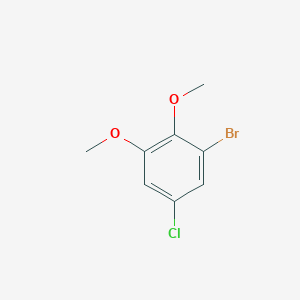

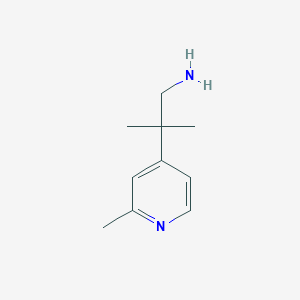
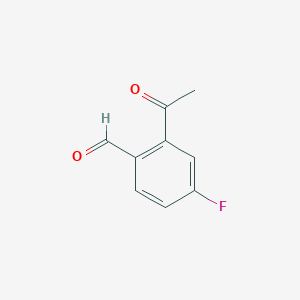

![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
